N-Ethyl-4-chlorobenzylamine

Vue d'ensemble

Description

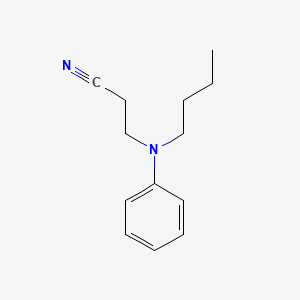

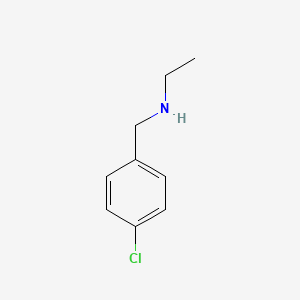

N-Ethyl-4-chlorobenzylamine, also known as 4-Chlorobenzyl-N-ethyl amine or N-ethyl-4-chlorobenzyl amine, is an organic compound belonging to the class of amines. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless liquid with a faint odor and has a boiling point of 113-114°C. It is insoluble in water but soluble in most organic solvents.

Applications De Recherche Scientifique

Application Summary

N-Ethyl-4-chlorobenzylamine is synthesized from 4-chlorobenzaldehyde and ethylamine.

Method of Application

The procedure involves adding ethylamine to a solution of 4-chlorobenzaldehyde in methanol. The reaction is stirred for 15 hours at 20°C under argon, then sodium borohydride is added. The reaction is stirred at 20°C for 5 hours. The reaction is quenched with water then acidified with aqueous HCl. The aqueous layer is washed with ethyl acetate. Aqueous NaOH is then added to the aqueous layer until pH=10 and the crude is extracted twice with ethyl acetate. The organic layers are combined, dried over magnesium sulfate, filtered and concentrated under reduced pressure to afford (4-chloro-benzyl)-ethyl-amine.

Results or Outcomes

The product of the reaction is (4-chloro-benzyl)-ethyl-amine.

2. Preparation of Chlorfenapyr

Application Summary

N-Ethyl-4-chlorobenzylamine is used in the preparation of chlorfenapyr, a pesticide .

Method of Application

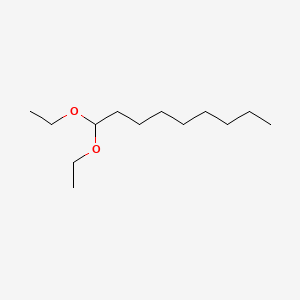

The specific method of application is not detailed in the source, but it mentions the use of N-ethyl-N, N-diisopropylamine, diethyloxymethane, phosphoryl chloride, and DMF .

Results or Outcomes

The outcome of the process is the production of chlorfenapyr, a pesticide .

3. Synthesis Routes

Application Summary

There are various synthesis routes for N-Ethyl-4-chlorobenzylamine.

Method of Application

The synthesis routes involve different reactants and conditions. For example, one route involves the reaction of 4-chlorobenzaldehyde with ethylamine in methanol, followed by the addition of sodium borohydride.

Results or Outcomes

The product of these synthesis routes is N-Ethyl-4-chlorobenzylamine.

4. Molecular Information

Application Summary

N-Ethyl-4-chlorobenzylamine has a molecular weight of 169.65 g/mol and its InChI Key is DWQGKMSNZGJKJS-UHFFFAOYSA-N .

Method of Application

This information is used in the identification and characterization of the compound .

Results or Outcomes

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQGKMSNZGJKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342306 | |

| Record name | N-ETHYL-4-CHLOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-4-chlorobenzylamine | |

CAS RN |

69957-83-1 | |

| Record name | N-ETHYL-4-CHLOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

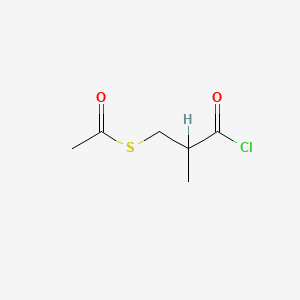

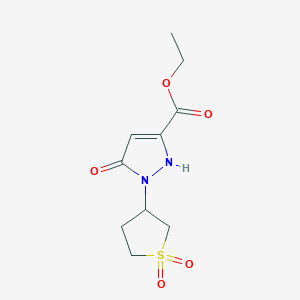

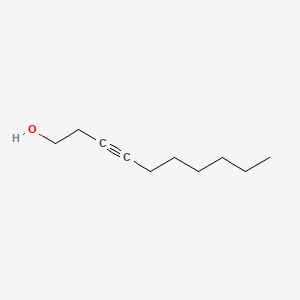

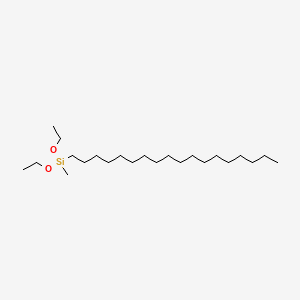

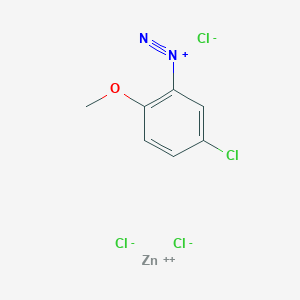

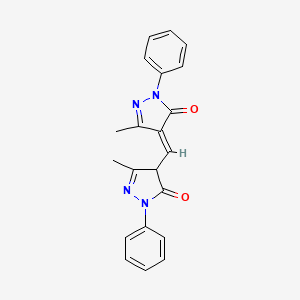

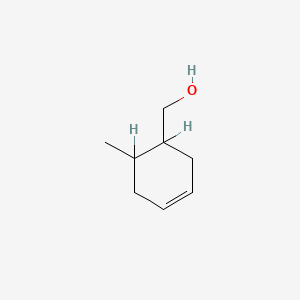

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzothiazolium, 2-[[(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl]azo]-3-methyl-, methyl sulfate](/img/structure/B1582658.png)

![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B1582666.png)

![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B1582674.png)